molecular formula C19H22N4O3S B2919823 2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235149-84-4

2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No. B2919823
CAS RN: 1235149-84-4
M. Wt: 386.47
InChI Key: GGQYZUIQLSATBP-UHFFFAOYSA-N
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Description

2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole, also known as MP-10, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

DNA Interaction and Drug Design

One notable application of derivatives related to "2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole" is in the study of DNA interactions. For example, the synthetic dye Hoechst 33258, which shares structural similarities with the mentioned compound, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has been exploited in cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Moreover, Hoechst derivatives have found uses as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and as models to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Central Nervous System (CNS) Drug Development

The compound's framework is conducive to modifications that enhance its activity within the central nervous system (CNS). Research into benzimidazole, imidazothiazole, and imidazole derivatives, which share structural motifs with the mentioned compound, has indicated potential pathways for synthesizing more potent CNS drugs. These pathways involve various chemical reactions that could modify the compound to improve its CNS penetrability and activity, thereby addressing the increasing incidence of challenging CNS diseases (Saganuwan, 2020).

Antifungal and Immunomodulating Activities

Compounds within this chemical class, including azole derivatives like 1,4-benzothiazine azoles, have been reviewed for their in vitro and in vivo antifungal activity. Specific chemical characteristics, such as the presence of ether substitution at the side chain, correlate with their antifungal activity. Some derivatives demonstrate significant in vivo efficacy through a combination of direct antifungal effects and the ability to stimulate the immune response, highlighting their potential as templates for developing new antifungal agents (Schiaffella & Vecchiarelli, 2001).

Antioxidant Capacity Evaluation

The antioxidant capacity of various compounds, including those related to the given chemical structure, can be evaluated using several assays. These include the ABTS/PP decolorization assay, which elucidates the reaction pathways underlying the antioxidant capacity, demonstrating the compound's potential application in understanding and enhancing antioxidant activity in biological systems (Ilyasov et al., 2020).

Future Directions


References

  • Penjišević, J.Z., Šukalović, V.B., Andrić, D.B., Suručić, R., & Kostić-Rajačić, S. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Applied Biochemistry and Biotechnology, 194, 3749–3764

properties

IUPAC Name

2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-21-18-9-4-3-8-17(18)20-19(21)22-10-12-23(13-11-22)27(24,25)16-7-5-6-15(14-16)26-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQYZUIQLSATBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

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